molecular formula C22H19NO7 B2542084 (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate CAS No. 1105203-51-7

(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate

Cat. No.: B2542084
CAS No.: 1105203-51-7
M. Wt: 409.394
InChI Key: NZUHZRDCDVFBFU-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is a synthetic chemical compound for research applications. The structure of this compound features a (Z)-configured acrylate ester linked to a 3,4-dimethoxyphenyl group and a 3-(benzo[d][1,3]dioxol-5-yl)isoxazole moiety. Hybrid structures containing the benzo[d][1,3]dioxole (piperonyl) group are of significant interest in medicinal chemistry and have been investigated for a range of biological activities, serving as key scaffolds in the development of potential therapeutic agents (Scientific Reports, 2025) . Compounds with similar structural motifs have been reported to exhibit anticonvulsant properties (CNS & Neurological Disorders - Drug Targets, 2019) . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO7/c1-25-17-6-3-14(9-20(17)26-2)4-8-22(24)27-12-16-11-19(30-23-16)15-5-7-18-21(10-15)29-13-28-18/h3-11H,12-13H2,1-2H3/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUHZRDCDVFBFU-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their diverse biological activities. The molecular formula is C20H21N2O5C_{20}H_{21}N_{2}O_{5} with a molecular weight of approximately 367.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines. Notably:

  • IC50 Values : Compounds derived from benzo[d][1,3]dioxole exhibited IC50 values ranging from 2.38 µM to 9.12 mM across different cancer cell lines (e.g., HepG2, HCT116, MCF7), indicating varying degrees of potency compared to standard treatments like doxorubicin .
  • Mechanisms of Action : The anticancer mechanisms involve:
    • EGFR Inhibition : Many derivatives inhibit epidermal growth factor receptor (EGFR) signaling pathways.
    • Apoptosis Induction : Studies using annexin V-FITC assays demonstrated increased apoptosis in treated cells.
    • Cell Cycle Arrest : Flow cytometry analyses revealed that certain compounds caused significant arrest in specific phases of the cell cycle (e.g., G2-M phase) .

Antioxidant Activity

The antioxidant activity of this compound class has also been evaluated using DPPH radical scavenging assays. Results indicate that several derivatives exhibit moderate antioxidant properties, potentially contributing to their overall therapeutic efficacy by mitigating oxidative stress in cancerous cells .

Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the benzo[d][1,3]dioxole framework and assessed their biological activity against liver cancer cell lines. The results indicated that compounds with amide substitutions showed enhanced cytotoxicity compared to others, with notable IC50 values indicating strong activity against Hep3B cells .

CompoundIC50 (µM)Cell Line
2a4.56Hep3B
2b9.12HepG2
DOX7.46MCF7

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict how these compounds interact with target proteins involved in cancer progression. The binding affinities observed suggest that these compounds could effectively inhibit key enzymes or receptors implicated in tumor growth .

Scientific Research Applications

Structural Overview

The compound consists of several key functional groups:

  • Isoxazole Ring : Known for its biological activity, particularly in pharmacology.
  • Benzo[d][1,3]dioxole Moiety : Enhances structural diversity and may contribute to biological effects.
  • Dimethoxyphenyl Group : This substitution may influence the compound's pharmacological properties.

Biological Activities

Preliminary studies indicate that compounds with similar structural features exhibit notable biological activities. Although specific data on this compound's activity is limited, the following areas are highlighted based on analogous compounds:

  • Antimicrobial Activity : Isoxazole derivatives have shown significant antimicrobial properties. Compounds with similar structures have been linked to antibacterial and antifungal activities.
  • Anticonvulsant Properties : Research on benzo[d][1,3]dioxole derivatives has demonstrated anticonvulsant activity. For example, certain derivatives have been effective in seizure models .
  • Anti-inflammatory Effects : Compounds containing dioxole moieties often exhibit anti-inflammatory properties, which could extend to this compound as well.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate:

Compound NameStructural FeaturesBiological Activity
Isoxazole DerivativesIsoxazole ringAntimicrobial, anticancer
Dioxole-containing CompoundsBenzo[d][1,3]dioxoleAnti-inflammatory
Dimethoxyphenyl DerivativesDimethoxy-substituted phenylVarious pharmacological effects

Case Studies and Research Findings

Research has shown that compounds with similar structures can be potent in various therapeutic areas:

  • Anticonvulsant Activity : A study on 5-substituted benzo[d][1,3]dioxole derivatives found promising anticonvulsant effects in animal models . This suggests that our compound may also possess similar protective effects against seizures.
  • Antimicrobial Studies : Compounds featuring isoxazole rings have been documented to possess moderate to significant antibacterial activities . The potential for this compound to exhibit such properties warrants further investigation.

Comparison with Similar Compounds

Key Structural Differences

Compound Core Structure Substituents Configuration Key References
Target Compound Isoxazole-acrylate ester Benzo[d][1,3]dioxol-5-yl; 3,4-dimethoxyphenyl Z
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide Acrylamide Benzo[d][1,3]dioxol-5-yl; benzoyl-phenylthiazole Z
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Dihydropyrazole Benzo[d][1,3]dioxol-5-yl; tert-butyl N/A
Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate Acrylate ester Diphenyl; thioxo-oxadiazole E
(Z)-4-[4-(Dimethylamino)benzylidene]-3-methylisoxazol-5(4H)-one Isoxazolone Dimethylaminobenzylidene; methyl Z

Notes:

  • Planarity : The Z-configuration in the target compound and (Z)-arylmethylene isoxazolones enhances planarity, favoring π-π stacking and receptor binding .
  • Bioactivity : Benzo[d][1,3]dioxol-5-yl derivatives often exhibit CNS activity (e.g., anticonvulsant effects in dihydropyrazoles ), whereas oxadiazole-containing acrylates (e.g., ) may prioritize metabolic stability .

Physicochemical Properties

Property Target Compound Ethyl 3,3-Diphenyl Acrylate (Z)-Arylmethylene Isoxazolone
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (lower lipophilicity)
Solubility Low in water; soluble in DMSO/DMF Insoluble in water; soluble in THF Moderately soluble in ethanol
Crystallinity Likely amorphous (no crystallization data) Crystalline (reported in ) Crystalline (single-crystal data)

Notes:

  • The 3,4-dimethoxyphenyl group in the target compound increases hydrophilicity compared to fully aromatic analogs (e.g., diphenyl acrylates) .
  • Crystallinity in ’s isoxazolone is attributed to strong intermolecular hydrogen bonding .

Q & A

Synthesis and Characterization

Basic: What are the standard protocols for synthesizing and characterizing (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate? The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core through cyclization of hydroxylamine derivatives with diketones or alkynes. For example, benzo[d][1,3]dioxole-containing intermediates are synthesized via nucleophilic substitution or condensation reactions. The final acrylate esterification is achieved using coupling agents like DCC/DMAP. Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry (MS). For instance, 1H^1H-NMR signals for the benzo[d][1,3]dioxole methylene group (OCH2_2O) appear as a singlet at δ 5.93 ppm, while methoxy groups (OCH3_3) resonate as singlets near δ 3.89 ppm .

Advanced: How can reaction conditions be optimized to improve yield and purity during the synthesis of structurally similar acrylate derivatives? Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Stirring at 80°C for 48 hours improves cyclization efficiency in oxadiazole formation .
  • Purification : Column chromatography (hexane/EtOAc gradients) effectively isolates pure products, as demonstrated in analogs with 58–86% yields .
  • Catalyst use : KOH or DMAP accelerates esterification and coupling reactions .

Pharmacological Evaluation

Basic: What in vitro or in vivo models are used to assess the anticonvulsant activity of benzo[d][1,3]dioxole-containing compounds? Common models include:

  • Maximal electroshock (MES) test : Evaluates protection against tonic-clonic seizures.
  • Pentylenetetrazole (PTZ)-induced seizures : Assesses clonic seizure thresholds.
  • Rotorod test : Measures neurotoxicity.
    In studies of analogs like 5-(benzo[d][1,3]dioxol-5-yl)pyrazoline derivatives, ED50_{50} values in MES ranged from 32–98 mg/kg, while TD50_{50} (neurotoxicity) values exceeded 300 mg/kg .

Advanced: How can conflicting data from different seizure models be reconciled when evaluating anticonvulsant efficacy? Contradictions may arise due to:

  • Mechanistic differences : MES tests detect sodium channel blockers, while PTZ models identify GABAergic enhancers.
  • Dose-response variability : Analogs with ED50_{50} < 50 mg/kg in MES but low PTZ activity suggest selective sodium channel modulation. Statistical tools like ANOVA and post-hoc Tukey tests validate significance across models .

Structural Analysis

Basic: How are 1H^1H-NMR splitting patterns used to confirm the Z-configuration of the acrylate moiety? The Z-isomer exhibits characteristic coupling constants (JJ) between 10–12 Hz for trans-vinylic protons. For example, in (E)-3-(3,4-dimethoxyphenyl)acrylamide derivatives, a JJ-value of 15.2 Hz confirms the E-configuration, whereas Z-isomers show lower JJ-values (<12 Hz) .

Advanced: What advanced spectroscopic techniques resolve overlapping signals in complex derivatives?

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and quaternary carbons.
  • High-resolution MS (HRMS) : Distinguishes isotopic patterns for accurate molecular formula confirmation.
  • X-ray crystallography : Resolves stereochemistry ambiguities, as applied to tert-butyl-substituted pyrazoline analogs .

Analytical Method Development

Basic: What HPLC or LC-MS methods ensure purity and stability of acrylate derivatives?

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid.
  • Detection : UV at 254 nm or ESI-MS in positive ion mode.
    For example, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate derivatives show retention times of 8.2 min under these conditions .

Advanced: How can degradation products be identified under accelerated stability conditions? Forced degradation studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify hydrolysis products (e.g., free carboxylic acids) and oxidative byproducts. Degradation kinetics follow first-order models, with t90t_{90} values >24 months for stabilized formulations .

Data Contradictions

Basic: How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Validation : Re-run assays with purified intermediates to exclude impurity effects.
  • Docking refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions.
    For example, tert-butyl-substituted analogs showed lower experimental IC50_{50} values than predicted due to unaccounted hydrophobic interactions .

Advanced: What statistical approaches resolve batch-to-batch variability in pharmacological assays?

  • Multivariate analysis (PCA) : Identifies outlier batches based on synthesis parameters (e.g., reaction time, temperature).
  • Design of Experiments (DoE) : Optimizes factors like catalyst loading and solvent ratios to minimize variability .

Functional Group Reactivity

Basic: How does the benzo[d][1,3]dioxole ring influence the compound’s metabolic stability? The methylenedioxy group undergoes CYP450-mediated demethylenation to catechol intermediates, reducing half-life. Stability is improved by substituting electron-withdrawing groups (e.g., nitro, bromo) at the 4-position .

Advanced: What protecting groups stabilize the acrylate ester during synthesis?

  • Silyl ethers (TBS) : Protect hydroxyl groups during esterification.
  • Boc (tert-butyloxycarbonyl) : Shields amines in intermediates. Deprotection with TFA/CH2_2Cl2_2 (1:4) yields final products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.